3,4-Bis[(ethoxycarbonyl)oxy]benzoic acid
Description
Contextualization within Aromatic Carboxylic Acid Research
Aromatic carboxylic acids, characterized by a carboxyl group (-COOH) attached to an aromatic ring, are fundamental scaffolds in organic chemistry. openaccessjournals.com Their inherent stability, derived from the cyclic conjugated pi-electron system, and the reactivity of the carboxyl group make them versatile building blocks in synthesis. openaccessjournals.com Research in this area is extensive, covering everything from fundamental structural studies to the development of novel synthetic methodologies. researcher.lifeaip.org
Modern research has moved beyond simple benzene-based acids to explore more complex and functionalized structures. researcher.life Key areas of investigation include the development of more efficient, selective, and environmentally sustainable synthesis techniques. numberanalytics.com Advanced methods such as transition metal-catalyzed carboxylation, photocatalytic reactions, and electrochemical synthesis are at the forefront, aiming to incorporate carbon dioxide directly and under milder conditions than traditional methods. numberanalytics.comresearchgate.net These advancements are crucial as aromatic carboxylic acids and their derivatives find wide application in materials science, medicine, and agriculture. researcher.life
Significance of Multifunctionalized Aromatic Scaffolds in Chemical Biology
In chemical biology and medicinal chemistry, the rigid and planar nature of aromatic rings provides a stable three-dimensional framework, or scaffold, for the precise positioning of various functional groups. jocpr.com When an aromatic scaffold is "multifunctionalized," it carries several distinct chemical groups, allowing it to engage in specific, multivalent interactions with biological targets like proteins and nucleic acids. jocpr.commdpi.com
These scaffolds are vital in drug design. jocpr.compreprints.org By modifying the functional groups on the aromatic core, researchers can fine-tune a molecule's properties to optimize its binding affinity, selectivity, and pharmacokinetic profile. jocpr.com The aromatic core itself contributes to binding through non-covalent interactions such as π-π stacking and hydrophobic interactions, which are critical for molecular recognition processes in biological systems. numberanalytics.comresearchgate.net Multifunctional aromatic carboxylic acids are particularly valuable as building blocks for creating metal-organic frameworks (MOFs), which have applications in sensing and catalysis. mdpi.com
Role of Ester Linkages in Modulating Molecular Recognition and Reactivity
An ester linkage, or bond, is a functional group formed from the reaction of a carboxylic acid and an alcohol. nih.gov In the context of complex aromatic molecules, the incorporation of ester linkages is a powerful strategy for modulating molecular properties. Ester bonds can influence a molecule's solubility, stability, and ability to cross biological membranes.
The mechanical properties conferred by ester bonds are also a subject of research. Studies on proteins have shown that intramolecular ester bonds can provide significant mechanical strength, locking a protein's structure and preventing it from unfolding under force. nih.govmdpi.com This mechanical stability can be modulated by environmental factors like pH, demonstrating another layer of control imparted by this functional group. mdpi.com
Overview of Research Trajectories for Complex Benzoic Acid Derivatives
The field of complex benzoic acid derivatives is driven by the search for new therapeutic agents and functional materials. preprints.orgnih.gov Research is advancing on multiple fronts, focusing on the design and synthesis of molecules with highly specific biological activities or material properties.
One major trajectory is the development of novel anticancer agents. preprints.org Scientists are synthesizing a wide array of benzoic acid derivatives and testing them against various cancer cell lines, with some compounds showing significant potential by inhibiting key enzymes or cellular processes. preprints.orgnih.govnih.gov Another important area is in creating new inhibitors for viral enzymes, such as influenza neuraminidase, where structure-based drug design is used to create benzoic acid derivatives that fit precisely into the enzyme's active site. researchgate.netnih.gov
The table below summarizes selected research areas for complex benzoic acid derivatives, highlighting the diversity of applications.
| Research Area | Example of Derivative Class | Therapeutic/Application Target |
| Oncology | Substituted Benzamides | Angiogenesis Inhibitors, Retinoic Acid Receptor (RAR) Modulators |
| Infectious Disease | Guanidinobenzoic Acids | Influenza Neuraminidase Inhibitors |
| Neurodegenerative Disease | Phenylcarbamates | Anti-Alzheimer's Agents |
| Materials Science | Polycarboxylic Acids | Building Blocks for Metal-Organic Frameworks (MOFs) |
Future research will likely focus on creating even more complex and "smart" molecules. This includes developing derivatives for personalized medicine, where the therapeutic agent is tailored to an individual's specific genetic profile. nih.gov Advances in synthesis will continue to be critical, enabling the construction of intricate molecular architectures with unprecedented control and efficiency. numberanalytics.com
Structure
3D Structure
Properties
IUPAC Name |
3,4-bis(ethoxycarbonyloxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O8/c1-3-18-12(16)20-9-6-5-8(11(14)15)7-10(9)21-13(17)19-4-2/h5-7H,3-4H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHVLIHNTRXLKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1=C(C=C(C=C1)C(=O)O)OC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50603308 | |
| Record name | 3,4-Bis[(ethoxycarbonyl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50603308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89662-01-1 | |
| Record name | 3,4-Bis[(ethoxycarbonyl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50603308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3,4 Bis Ethoxycarbonyl Oxy Benzoic Acid and Analogs
Strategies for Constructing the Benzoic Acid Core
The foundation of 3,4-Bis[(ethoxycarbonyl)oxy]benzoic acid is its 3,4-dihydroxybenzoic acid structure, also known as protocatechuic acid. foodb.casigmaaldrich.comnih.gov The synthesis of this core can be approached through several established and modern techniques, each offering distinct advantages in terms of starting materials, efficiency, and regioselectivity.
Carbonylation Reactions in Aromatic Acid Synthesis
Carbonylation reactions represent a powerful tool for the direct introduction of a carboxylic acid moiety onto an aromatic ring. acs.org This approach typically involves the transition-metal-catalyzed reaction of an aryl halide or a related compound with carbon monoxide (CO). researchgate.net Palladium-catalyzed carbonylations, in particular, have been extensively developed for the synthesis of aromatic carboxylic acids and their derivatives. researchgate.netrsc.org
The general mechanism involves the oxidative addition of an aryl halide to a low-valent palladium complex, followed by the insertion of carbon monoxide into the palladium-carbon bond. Subsequent reaction with a nucleophile, such as water, leads to the formation of the carboxylic acid and regeneration of the catalyst. researchgate.net This methodology is valued for its high functional group tolerance and the availability of diverse starting materials. rsc.org For the synthesis of a hydroxylated benzoic acid, this would typically involve the carbonylation of a dihalophenol or a protected derivative. A variety of palladium catalysts and reaction conditions have been optimized for these transformations. researchgate.netgoogle.com
| Aryl Substrate | Catalyst System | Nucleophile | Key Conditions | Reference |
|---|---|---|---|---|
| Aryl Halides | Palladium complexes with phosphine (B1218219) ligands | Water, Alcohols, Amines | CO pressure (1-50 atm), Base, Solvent (e.g., DMF, Toluene) | researchgate.net |
| Aryl Iodides/Bromides | Palladium catalyst with Group VIB carbonyl promoter | Water or Alcohol | Base reaction medium (pKa > 8), 0-1500 psig CO pressure | google.com |
| (Hetero)arenes | Computationally designed Pd(II) complex | CO₂ | Direct C-H activation, requires a base | nih.gov |
Derivatization of Hydroxybenzoic Acid Precursors
A more common and often more direct route to the 3,4-dihydroxybenzoic acid core involves the modification of readily available precursors. 3,4-Dihydroxybenzoic acid (protocatechuic acid) itself is a naturally occurring phenolic acid and serves as a primary starting material. nih.gov Alternatively, other related hydroxybenzoic acids can be chemically transformed into the desired 3,4-dihydroxy structure.
For instance, vanillic acid (4-hydroxy-3-methoxybenzoic acid), which can be sourced commercially or synthesized, can be demethylated to yield protocatechuic acid. mdpi.com Similarly, p-hydroxybenzoic acid can undergo hydroxylation to introduce a second hydroxyl group at the C-3 position. These derivatization strategies leverage the accessibility of various substituted phenols and benzoic acids, allowing for flexible synthetic planning. nih.govgoogle.com
| Precursor | Required Transformation | Significance |
|---|---|---|
| Catechol | Carboxylation | Direct introduction of the carboxyl group onto the dihydroxy ring. nih.gov |
| p-Hydroxybenzoic Acid | Hydroxylation at C-3 | Functionalization of a common aromatic acid. |
| Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) | O-Demethylation | Conversion of a closely related natural product. mdpi.com |
| Benzoic Acid | Dihydroxylation | Requires controlled introduction of two hydroxyl groups. foodb.ca |
Regioselective Functionalization of Aromatic Rings
Achieving the correct 1,3,4-substitution pattern on the benzene (B151609) ring is a critical challenge in the synthesis of the benzoic acid core. Regioselective functionalization methods are employed to control the placement of the carboxyl and hydroxyl groups.
One elegant biological approach is the enzymatic carboxylation of catechol. The enzyme 3,4-dihydroxybenzoate decarboxylase from Enterobacter cloacae can catalyze the regioselective addition of a carboxyl group to catechol, yielding 3,4-dihydroxybenzoic acid directly. nih.gov In synthetic chemistry, modern C-H functionalization techniques offer precise control. For example, methods have been developed for the directed C-H oxygenation of phenols to install a second hydroxyl group, thereby forming a catechol structure from a simpler phenol (B47542). nih.gov These advanced strategies, which often rely on directing groups or specific catalysts, provide efficient pathways to complex substitution patterns that might be difficult to achieve through classical electrophilic aromatic substitution. nih.gov
Introduction and Transformation of Ethoxycarbonyl Moieties
Once the 3,4-dihydroxybenzoic acid core is obtained, the next stage of the synthesis is the introduction of the two ethoxycarbonyl groups onto the phenolic hydroxyls. This transformation converts the phenol groups into carbonate esters.
Direct Esterification and Carbamate Formation Strategies
The ethoxycarbonyl group can serve as an effective protecting group for phenolic hydroxyls during multi-step syntheses. beilstein-journals.org The formation of the O-ethoxycarbonyl bond is a key transformation. While direct esterification typically refers to the formation of an ester from a carboxylic acid and an alcohol, the analogous formation of a carbonate from a phenol can be achieved using suitable reagents. A related strategy for protecting catechols involves reaction with diphenyl carbonate to form a cyclic carbonate, which can be advantageous in certain synthetic routes due to its specific reactivity and conditions for removal. mdpi.com Although structurally different, the synthesis of carbamates from phenols and isocyanates provides a conceptual parallel for the formation of a C-O bond adjacent to a carbonyl group. researchgate.netsemanticscholar.org
Reactions with Chloroformate Reagents
The most direct and widely used method for introducing an ethoxycarbonyl group onto a hydroxyl function is through reaction with an ethoxycarbonylating agent, most commonly ethyl chloroformate (ClCO₂Et). nih.gov This reagent is a highly reactive electrophile that readily reacts with nucleophiles such as the phenoxide ions of 3,4-dihydroxybenzoic acid.
The reaction is typically carried out in the presence of a base (e.g., triethylamine, pyridine, or an inorganic base like potassium carbonate) which serves to deprotonate the phenolic hydroxyl groups, forming the more nucleophilic phenoxide. The phenoxide then attacks the carbonyl carbon of ethyl chloroformate, displacing the chloride ion and forming the desired O-ethoxycarbonyl linkage. To synthesize this compound, at least two equivalents of both the base and ethyl chloroformate are required to ensure complete reaction at both hydroxyl positions. The carboxylic acid group may need to be protected (e.g., as an ester) prior to this step to prevent unwanted side reactions, such as the formation of a mixed anhydride (B1165640). google.comorganic-chemistry.org
| Substrate | Reagent | Base | Solvent | General Conditions | Reference |
|---|---|---|---|---|---|
| Phenols / Catechols | Ethyl Chloroformate | Triethylamine, Pyridine, K₂CO₃, NaOH | DCM, THF, Acetone, Water | Reaction is often performed at low temperatures (e.g., 0 °C) and allowed to warm to room temperature. | nih.gov |
| Carboxylic Acids (for mixed anhydrides) | Ethyl Chloroformate | Triethylamine | THF, CH₂Cl₂ | Demonstrates the high reactivity of ethyl chloroformate toward nucleophiles. | google.comorganic-chemistry.org |
| 1,4-Benzodioxin-2-carboxylic acid (via lithiation) | Ethyl Chloroformate | LDA | THF | Illustrates use as an electrophile with a carbanion, under cryogenic conditions (-78 °C). | mdpi.com |
Orthogonal Protecting Group Strategies in Synthesis
In the synthesis of complex molecules like analogs of this compound, which possess multiple reactive sites, an effective protecting group strategy is critical. bham.ac.uk Orthogonal protecting groups are distinct classes of temporary modifications that can be removed under specific conditions without affecting other protecting groups within the same molecule. jocpr.comiris-biotech.de This strategy allows for the selective unmasking and reaction of different functional groups in a controlled, sequential manner. bham.ac.ukjocpr.com
For a precursor like 3,4-dihydroxybenzoic acid, protecting the two hydroxyl groups and the carboxylic acid with orthogonal groups would enable selective functionalization at any of the three positions. For instance, a synthetic plan could involve protecting the carboxylic acid as a benzyl (B1604629) ester (removable by hydrogenolysis), one hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether (cleaved by fluoride (B91410) ions), and the other hydroxyl as a fluorenylmethoxycarbonyl (Fmoc) carbonate (cleaved by a base like piperidine). jocpr.comiris-biotech.de This approach provides the flexibility to introduce different functionalities at specific sites by choosing the order of deprotection.
The selection of a protecting group strategy is a cornerstone of modern organic synthesis, particularly in the construction of bioactive molecules, natural products, and peptides where multiple functional groups must be managed. jocpr.comsigmaaldrich.com
| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |
|---|---|---|---|
| Carboxylic Acid | Benzyl ester | -OBn | H₂, Pd/C (Hydrogenolysis) |
| Carboxylic Acid | tert-Butyl ester | -OtBu | Trifluoroacetic acid (TFA) (Strong Acid) |
| Hydroxyl | Benzyl ether | -OBn | H₂, Pd/C (Hydrogenolysis) |
| Hydroxyl | tert-Butyldimethylsilyl ether | -OTBDMS | F⁻ (e.g., TBAF) |
| Hydroxyl | Acetyl ester | -OAc | Base (e.g., K₂CO₃, MeOH) or Acid |
| Amino | tert-Butoxycarbonyl | Boc | Trifluoroacetic acid (TFA) (Strong Acid) |
| Amino | Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) |
Advanced Synthetic Approaches
Modern synthetic chemistry offers a powerful toolkit for the construction of substituted benzoic acids. These methods move beyond classical transformations to offer enhanced efficiency, selectivity, and complexity in a single step.
Organocatalytic Transformations of Substituted Benzoic Acids
Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has emerged as a powerful, metal-free alternative in synthesis. For benzoic acid derivatives, organocatalytic methods can be applied to various transformations. For instance, the Shiina esterification employs a nucleophilic catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), in conjunction with an aromatic carboxylic acid anhydride like 2-methyl-6-nitrobenzoic anhydride (MNBA), to facilitate the formation of esters from carboxylic acids and alcohols under mild conditions. wikipedia.org This approach is valuable for coupling complex or sensitive benzoic acid derivatives with alcohols. wikipedia.org While direct organocatalytic syntheses of this compound are not prominent, the principles of organocatalysis are broadly applicable to the synthesis of its esters, amides, and other derivatives.
Multicomponent Reactions Incorporating Benzoic Acid Units
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. nih.gov Benzoic acid and its derivatives are valuable substrates in MCRs for the synthesis of diverse heterocyclic scaffolds. nih.govresearchgate.net For example, benzoic acids can react with amides and dimethyl sulfoxide (B87167) (DMSO) in the presence of an oxidant to form isoindolinone derivatives, which are core structures in many pharmaceutically active molecules. nih.gov A molecule such as this compound could serve as the benzoic acid component in such MCRs, leading to the rapid assembly of complex libraries of compounds for high-throughput screening. nih.govresearchgate.net The efficiency of MCRs in saving time, resources, and synthetic steps makes them highly advantageous in both academic and industrial settings. researchgate.net
Chemo- and Regioselective Functionalization Strategies
Achieving selectivity in the functionalization of an already substituted benzene ring is a significant synthetic challenge. For benzoic acids, the carboxylic acid group itself can be harnessed as an effective directing group for C-H bond activation. researchgate.net Transition metal catalysts, particularly those based on ruthenium and rhodium, can coordinate to the carboxylate and direct the selective functionalization of the C-H bond at the ortho position. nih.govacs.org A notable example is the ruthenium-catalyzed ortho-allylation of benzoic acids with allyl acetates, which proceeds with high regioselectivity. nih.gov This strategy allows for the introduction of carbon-carbon bonds at a specific position, bypassing the usual electronic directing effects of the substituents. researchgate.netnih.gov Such methods could be used to introduce substituents ortho to the carboxyl group of a protected dihydroxybenzoic acid precursor, further increasing molecular complexity.
Cyclization Reactions in Benzoic Acid Derivative Synthesis
Cyclization reactions of benzoic acid derivatives are fundamental for constructing a wide array of fused heterocyclic systems. researchgate.net The specific product often depends on the nature and position of other substituents on the aromatic ring. Key strategies include:
Lactonization: 2-Formylbenzoic acids or 2-(hydroxymethyl)benzoic acids can undergo intramolecular cyclization to form phthalides (isobenzofuranones), often catalyzed by acids or bases. nih.govacs.org Synergistic copper/silver catalysis has been developed for the regioselective cyclization of 2-formyl benzoates with benzimidates to generate 3-amido phthalides. acs.org
Isocoumarin (B1212949) Synthesis: Rhodium-catalyzed oxidative coupling of benzoic acids with internal alkynes is an effective method for producing isocoumarin derivatives. acs.org In a related strategy, copper(I) catalysis can be used for the regiodivergent cyclization of 2-bromobenzoic acids with terminal alkynes to yield either isocoumarins (via 6-endo-dig cyclization) or phthalides (via 5-exo-dig cyclization). rsc.org
N-O Bond Formation: The photochemical cyclization of 2-azidobenzoic acids in the presence of a base provides a mild route to 2,1-benzisoxazole-3(1H)-ones, which are valuable heterocyclic pharmacophores. nih.gov
| Reaction Type | Benzoic Acid Precursor | Key Reagents/Catalyst | Product Scaffold | Reference |
|---|---|---|---|---|
| Lactonization | 2-Formylbenzoic acid | Benzimidate, CuI/AgOTf | 3-Amido Phthalide | acs.org |
| Isocoumarin Synthesis | 2-Bromobenzoic acid | Terminal alkyne, Cu(I) | Isocoumarin | rsc.org |
| Phthalide Synthesis | 2-Bromobenzoic acid | Terminal alkyne, Cu(I) | Phthalide | rsc.org |
| N-O Bond Formation | 2-Azidobenzoic acid | UV light, Base | 2,1-Benzisoxazolone | nih.gov |
| Oxidative Annulation | Benzoic acid | Internal alkyne, [Cp*RhCl₂]₂ | Isocoumarin | acs.org |
Stereochemical Control and Asymmetric Synthesis in Benzoic Acid Derivatives
Controlling stereochemistry is a central goal of organic synthesis, and several strategies are available for creating chiral molecules from benzoic acid precursors. Asymmetric synthesis aims to produce a specific stereoisomer, which is crucial as different enantiomers or diastereomers of a molecule can have vastly different biological activities.
Key strategies for stereochemical control include:
Auxiliary Control: This method involves temporarily attaching a chiral auxiliary to the substrate. youtube.com The auxiliary directs the stereochemical course of a subsequent reaction through steric hindrance or other electronic interactions. After the desired transformation, the auxiliary is removed, leaving a chiral product. This approach has been used effectively in the asymmetric synthesis of 3-substituted tetrahydro-2-benzazepines. youtube.comrsc.org
Catalyst Control: In this advanced approach, a chiral catalyst creates a chiral environment around the reactants, favoring the formation of one stereoisomer over another. This is highly efficient as only a small amount of the chiral catalyst is needed. For example, the catalytic asymmetric Oshima–Utimoto reaction can produce chiral β-substituted γ-lactones with high enantioselectivity. acs.org Similarly, chiral nucleophilic catalysts can be used in the Shiina esterification to achieve kinetic resolution, separating a racemic mixture of carboxylic acids into its constituent enantiomers. wikipedia.org
Substrate Control: Here, an existing stereocenter within the reacting molecule influences the stereochemical outcome of a new stereocenter being formed elsewhere in the molecule. youtube.com
These methods provide powerful means to access enantiomerically pure benzoic acid derivatives, which are essential as building blocks for pharmaceuticals and other complex chiral targets. rsc.orgacs.org
Preclinical Biological Investigations of Benzoic Acid Ester Derivatives
Structure-Activity Relationship (SAR) Studies of Substituted Benzoic Acids
The substitution pattern on the aromatic ring of benzoic acid significantly influences its biological effects. Studies have shown that the presence of hydroxyl (-OH) or methoxy (-OCH3) groups at the 3 and 4 positions can modulate activities such as antibacterial action and enzyme inhibition. For instance, the hydroxylation position on the benzene (B151609) ring is a key factor in the inhibition of α-amylase. Research indicates that a hydroxyl group at the 2-position strongly enhances inhibitory activity, while hydroxylation at the 5-position has a negative effect mdpi.com. In one study, 2,3,4-trihydroxybenzoic acid demonstrated the most potent inhibitory effect on α-amylase among 17 tested phenolic acids mdpi.com.
Conversely, attaching a hydroxyl or methoxyl substituent to benzoic acid can sometimes weaken its antibacterial effect against certain bacteria like E. coli, with the exception of a hydroxyl group at the ortho position nih.gov. The low efficacy of compounds like 3,4,5-trihydroxybenzoic acid against E. coli may be attributed to its low lipophilicity nih.gov. Furthermore, studies on benzoic acid derivatives as antituberculosis agents have revealed that the introduction of electron-withdrawing groups, such as nitro groups, into the aromatic ring can improve activity. Specifically, 3,5-dinitrobenzoates have been identified as particularly potent compounds against Mycobacterium tuberculosis nih.gov. These findings underscore the critical role of the 3,4-substitution pattern in tailoring the biological profile of benzoic acid derivatives.
Ester linkages play a crucial role in the molecular recognition and efficacy of benzoic acid derivatives. The formation of an ester bond between phenol (B47542) and benzoic acid side-chains has been utilized as a recognition pattern in the template-directed synthesis of oligomers researchgate.net. This highlights the potential of ester chemistry to facilitate specific molecular interactions.
Esterification is also a common strategy to create prodrugs, which can enhance the therapeutic potential of a parent compound. Esters of benzoic acids, for example, may diffuse more readily across the lipophilic cell membranes of mycobacteria before being hydrolyzed by intracellular esterases to release the active acidic form nih.gov. However, the effect of esterification is not always straightforward. While generating a more hydrophobic moiety through esterification can increase activity in some cases, it has also been observed to decrease activity in others mdpi.com. The stability of the ester is another critical factor; for instance, the degradation rate of benzoic acid esters in human plasma can influence their efficacy as antituberculosis agents google.com.
Lipophilicity, a measure of a compound's ability to dissolve in fats and lipids, is a key determinant of its cellular uptake and subsequent biological activity. Increasing the lipophilicity of benzoic acid derivatives can enhance their ability to cross cell membranes and reach intracellular targets.
One effective method to increase lipophilicity is through acylation with benzoic acid esters. For example, the enzymatic acylation of rutin with vinyl benzoate was found to significantly improve its lipophilicity, which correlated with an enhanced capacity to inhibit lipid peroxidation and an improved anticancer capacity nih.gov. Similarly, modulating the lipophilicity of benzoates by altering the alkoxy substituents (e.g., propyl, hexyl, phenyl) has been shown to be a viable strategy for improving activity against mycobacteria nih.gov. Studies on delocalized lipophilic cations derived from benzoic acid have also demonstrated that their cytotoxic effects are linked to their ability to accumulate within mitochondria, a process driven by their lipophilic nature nih.gov. Conversely, low lipophilicity can be a limiting factor for biological activity, as suggested for the weak antibacterial effect of 3,4,5-trihydroxybenzoic acid nih.gov.
Enzymatic Inhibition Studies
Benzoic acid derivatives have been investigated as inhibitors of a wide range of enzymes, demonstrating their potential as versatile therapeutic agents.
A significant area of research has focused on benzoic acid derivatives as inhibitors of influenza neuraminidase, an essential enzyme for the replication and propagation of the influenza virus nih.gov. The benzene ring serves as a suitable scaffold for these inhibitors because it provides planarity near the carboxylate group without introducing chiral centers, potentially simplifying synthesis nih.gov.
Structure-based drug design has led to the synthesis and testing of numerous benzoic acid analogs. One of the most potent compounds identified in early studies was 4-(acetylamino)-3-guanidinobenzoic acid, which exhibited an IC₅₀ of 2.5 µM against N9 neuraminidase acs.org. Further optimization led to the development of other potent inhibitors. The inhibitory effects of several benzoic acid analogues on different strains of influenza neuraminidase are detailed in the table below.
| Compound | Neuraminidase Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 4-(Acetylamino)-3-guanidinobenzoic acid | N9 Neuraminidase | 2.5 | acs.org |
| Compound 3 | H3N2 | 0.49 | nih.gov |
| Compound 3 | H1N1 | 79 | nih.gov |
| Compound 3 | Influenza B | 271 | nih.gov |
| NC-5** | H1N1, H3N2, H5N1, H7N9 | >480 | nih.gov |
These studies demonstrate that modifications to the side chains on the benzoic acid scaffold can significantly alter both the potency and the selectivity of neuraminidase inhibition nih.gov.
Beyond neuraminidase, esterified benzoic acids have been shown to inhibit a variety of other enzymes. For example, a series of synthesized benzoic acid derivatives demonstrated inhibitory potential against tyrosinase, an enzyme involved in melanin biosynthesis researchgate.net. One particular amide derivative was found to be a highly potent tyrosinase inhibitor, with an IC₅₀ value of 1.09 µM, significantly more potent than the standard inhibitor kojic acid (IC₅₀ = 16.67 µM) researchgate.net.
Benzoic acid derivatives have also been identified as inhibitors of α-amylase, a key enzyme in carbohydrate digestion mdpi.com. As mentioned previously, 2,3,4-trihydroxybenzoic acid showed strong inhibition of this enzyme mdpi.com. Furthermore, research into treatments for Chagas disease has explored benzoic acid derivatives as inhibitors of Trypanosoma cruzi trans-sialidase (TcTS) mdpi.com. In the context of tuberculosis, novel benzoic acid esters and benzamides have been developed as selective inhibitors of the enzyme DprE1, which is essential for mycobacterial cell wall synthesis google.com. Other studies have noted the ability of certain benzoic acid derivatives to inhibit enzymes such as transglutaminase Type I and ornithine decarboxylase nih.gov. This broad range of enzymatic targets highlights the therapeutic versatility of the benzoic acid scaffold.
| Enzyme Target | Lead Compound/Derivative Class | Key Finding | Reference |
|---|---|---|---|
| Tyrosinase | Benzoic acid amide derivative (Compound 7) | IC₅₀ = 1.09 µM | researchgate.net |
| α-Amylase | 2,3,4-Trihydroxybenzoic acid | Strongest inhibitor among 17 derivatives tested (IC₅₀ = 17.30 mM) | mdpi.com |
| Trans-sialidase | para-Aminobenzoic acid derivatives | Esterification can modulate inhibitory activity | mdpi.com |
| DprE1 | Substituted benzoic acid esters and amides | Novel inhibitors for tuberculosis treatment | google.com |
| Transglutaminase Type I | Am- and Ch- series benzoic acid derivatives | Inhibited squamous cell differentiation | nih.gov |
Cellular Assays for Biological Efficacy (Preclinical)
In Vitro Growth Inhibition Assays for Neoplastic Cells
There is no available information from in vitro studies to report on the growth-inhibitory effects of 3,4-Bis[(ethoxycarbonyl)oxy]benzoic acid against any neoplastic cell lines.
Evaluation of Cellular Response to Compound Treatment
No studies were found that describe the cellular responses, such as apoptosis, cell cycle arrest, or morphological changes, in cells treated with this compound.
Molecular Target Modulation Studies
Investigation of Transcription Factor Pathways
The effect of this compound on transcription factor pathways has not been documented in the available literature.
Receptor Binding and Ligand-Target Interactions
There are no published studies detailing the receptor binding profile or any specific ligand-target interactions for this compound.
Antimicrobial and Antiparasitic Potential (In Vitro Preclinical)
No in vitro preclinical data is available regarding the antimicrobial or antiparasitic activity of this compound.
Antifungal Activity Studies of Related Aromatic Esters
While direct studies on the antifungal properties of this compound are not available in the current literature, research on related benzoic acid and protocatechuic acid esters provides valuable insights into their potential antifungal efficacy.
A study investigating 23 ester derivatives of cinnamic and benzoic acids against three strains of Candida albicans revealed that the antifungal effects are influenced by their molecular structure. nih.gov Among the tested compounds, methyl caffeate and methyl 2-nitrocinnamate demonstrated the most significant antifungal activity, with a minimum inhibitory concentration (MIC) of 128 μg/mL against all tested strains. nih.gov Another compound, methyl biphenyl-2-carboxylate, also showed notable activity. nih.gov
Similarly, research on derivatives from Piper lanceaefolium identified lanceaefolic acid methyl ester as having activity against Candida albicans, with a minimal inhibitory concentration (MIC) value of 100 µg/mL. acs.orgnih.govacs.org
Esters of protocatechuic acid (3,4-dihydroxybenzoic acid), the parent compound of this compound, have also been evaluated for their antifungal properties. Esters with alkyl chains ranging from one to eight carbons were shown to inhibit 50% of the growth of Fusarium oxysporum at higher concentrations. researchgate.net Furthermore, protocatechuic acid itself and its ethyl ester have demonstrated activity against various staphylococcal strains, indicating a broader antimicrobial potential for this class of compounds. mdpi.com
Table 1: Antifungal Activity of Selected Aromatic Esters
| Compound | Fungal Strain | Activity (MIC in µg/mL) |
|---|---|---|
| Methyl caffeate | Candida albicans | 128 |
| Methyl 2-nitrocinnamate | Candida albicans | 128 |
| Methyl biphenyl-2-carboxylate | Candida albicans | 128-256 |
| Lanceaefolic acid methyl ester | Candida albicans | 100 |
Larvicidal Efficacy Investigations for Aromatic Acid Derivatives
Specific larvicidal studies on this compound have not been identified. However, research on related aromatic acid derivatives, particularly cinnamic acid esters, offers preliminary data on their potential as larvicidal agents.
A study investigating seventeen cinnamic acid derivatives against the fourth stage larvae of Aedes aegypti mosquitoes found that compounds with medium-length alkyl chains, such as butyl cinnamate and pentyl cinnamate, exhibited excellent larvicidal activity. nih.gov These compounds demonstrated LC50 values of approximately 0.21 mM and 0.17 mM, respectively. nih.gov Among the derivatives with aryl substituents, benzyl (B1604629) cinnamate was the most effective, with an LC50 of 0.55 mM. nih.gov
Another study evaluated the larvicidal effects of synthetic esters of 4-mercapto-2-butenoic acid against Aedes albopictus larvae. scienceopen.com The results indicated that n-octyl 4-mercapto-2-butenoate was the most potent, being approximately five times more effective than ethyl 4-mercaptobut-2-enoate and about twenty times more effective than menthyl 4-mercaptobut-2-enoate. scienceopen.com The enhanced activity of the n-octyl ester is hypothesized to be due to its longer hydrophobic alkyl chain, which may interfere with larval respiration at the water's surface. scienceopen.com
**Table 2: Larvicidal Activity of Selected Cinnamic Acid Derivatives against *Aedes aegypti***
| Compound | Lethal Concentration (LC50) in mM |
|---|---|
| Butyl cinnamate | ~0.21 |
| Pentyl cinnamate | ~0.17 |
| Benzyl cinnamate | 0.55 |
Mechanism of Action Elucidation (Preclinical)
The precise mechanism of action for this compound has not been elucidated. However, by examining the mechanisms of related benzoic acid derivatives, potential biological pathways can be inferred.
Identification of Novel Biological Pathways
The antimicrobial action of benzoic acid is primarily attributed to its ability to disrupt the internal pH of microbial cells. In its undissociated form, benzoic acid can penetrate the cell membrane. Once inside the cytoplasm, it dissociates, leading to a drop in intracellular pH. This acidification inhibits essential enzymatic activities and metabolic processes, ultimately resulting in the death of the microorganism. patsnap.com
Recent studies on benzoic acid derivatives isolated from the fungus Bjerkandera adusta have revealed their ability to modulate cellular proteostasis. nih.gov Specifically, these compounds were found to enhance the activity of the ubiquitin-proteasome (UPP) and the autophagy-lysosome pathway (ALP), which are the two main protein degradation systems in cells. nih.gov In silico studies further suggested that these derivatives could be putative binders of cathepsins B and L, key enzymes in the autophagy-lysosome pathway. nih.gov For instance, 3-chloro-4-methoxybenzoic acid showed a potent interaction with both enzymes, correlating with a strong activation of these cathepsins in cell-based assays. nih.gov
Furthermore, benzoic acid and its hydroxylated derivatives have been shown to induce the salicylic acid biosynthesis pathway in plants, which is a key component of the plant's defense mechanism against pathogens. mdpi.com This suggests that some benzoic acid derivatives may exert their protective effects by modulating host defense pathways.
Protocatechuic acid (PCA), the parent diphenolic compound of this compound, has been shown to inhibit fungal virulence by suppressing biofilm formation and hyphal growth in Candida albicans. frontiersin.org Mechanistic studies in a C. elegans infection model suggest that the protective effects of PCA against fungal infection are dependent on the p38 MAPK and insulin signaling pathways. frontiersin.org
Computational Chemistry and Molecular Modeling of 3,4 Bis Ethoxycarbonyl Oxy Benzoic Acid
Conformational Analysis and Energy Landscape Exploration
The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis of 3,4-Bis[(ethoxycarbonyl)oxy]benzoic acid involves identifying its stable conformers and understanding the energy barriers between them. The primary degrees of freedom in this molecule are the rotations around the C-C bond connecting the carboxylic acid group to the phenyl ring, and the C-O bonds of the ethoxycarbonyl groups.
Computational studies on similar benzoic acid derivatives show that the carboxylic acid group can adopt different orientations relative to the aromatic ring. researchgate.net For this compound, the planarity of the molecule is influenced by the steric and electronic effects of the two ethoxycarbonyl substituents. The rotation of the carboxylic acid group is a key factor, with studies on related molecules indicating a significant rotational barrier. researchgate.net The ethoxycarbonyl groups also possess rotational freedom, leading to a complex potential energy surface with multiple local minima. Identifying the global minimum energy conformation, as well as low-energy conformers, is crucial as these are the most likely to be biologically relevant. Quantum chemical calculations, often performed using Density Functional Theory (DFT), are employed to map this energy landscape and determine the relative stabilities of different conformations. mdpi.com
Table 1: Predicted Torsional Angles and Relative Energies for Key Conformers
The following data is illustrative, based on typical findings for substituted benzoic acids, and represents a predictive model for this compound.
| Conformer | Dihedral Angle (C-C-C=O) | Dihedral Angle (O-C-O-C) at C3 | Dihedral Angle (O-C-O-C) at C4 | Relative Energy (kcal/mol) |
| A (Planar) | ~0° | ~0° | ~180° | 0.00 (Global Minimum) |
| B (Twisted COOH) | ~90° | ~0° | ~180° | 4.5 - 6.0 |
| C (Twisted Ester) | ~0° | ~90° | ~180° | 2.5 - 3.5 |
Note: Dihedral angles define the rotation around specific bonds. Relative energy indicates the stability compared to the most stable conformer (Global Minimum).
Molecular Docking and Ligand-Protein Interaction Predictions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, typically a protein receptor. This method is instrumental in predicting the potential biological targets of this compound and understanding the molecular basis of its activity.
The parent compound, protocatechuic acid (3,4-dihydroxybenzoic acid), has been the subject of numerous docking studies. It has shown potential inhibitory activity against enzymes such as urease, protein kinases, and 5-lipoxygenase. researchgate.netresearchgate.netmdpi.comnih.gov Docking studies of protocatechuic acid into urease, for example, have revealed that its hydroxyl groups are crucial for binding to the active site. mdpi.comnih.gov For this compound, the hydroxyl groups are replaced by bulkier ethoxycarbonyl groups. Docking simulations would predict how this structural change affects binding affinity. The ethoxycarbonyl groups could introduce new hydrophobic interactions or create steric hindrance, altering the binding mode compared to the parent compound.
Potential protein targets for docking studies could include Human Serum Albumin (HSA), a key carrier protein in plasma, to understand its pharmacokinetics. arabjchem.org Other targets might be enzymes involved in inflammatory pathways or cell signaling, where derivatives of protocatechuic acid have shown activity. researchgate.netresearchgate.net The results of docking simulations are typically evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol).
Reaction Mechanism Elucidation through Computational Studies
Computational studies can elucidate the mechanisms of chemical reactions, including those involved in the synthesis or metabolic transformation of this compound. While specific mechanistic studies on this compound are not widely available, research on the hydrolysis of similar phenolic carbonate esters provides valuable insights. The hydrolysis of the ethoxycarbonyl groups to regenerate the parent protocatechuic acid is a key reaction, particularly in a biological context where it may act as a prodrug.
Studies on related compounds show that the hydrolysis of carbonate esters can be influenced by pH and may involve intramolecular catalysis. mdpi.com Computational methods, particularly DFT, can be used to model the reaction pathway, identify transition states, and calculate activation energies. This allows for a prediction of the reaction rate and an understanding of how factors like solvent and substituents influence the mechanism. For example, modeling the base-catalyzed hydrolysis would involve calculating the energy profile for the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester group.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatized Compounds
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. For derivatives of this compound, QSAR models can be developed to predict their activity and guide the synthesis of new, more potent analogues.
QSAR studies on phenolic compounds have successfully correlated molecular descriptors with activities like antibacterial or antioxidant effects. nih.govnih.gov Key descriptors often include lipophilicity (Log P), electronic parameters (e.g., Hammett constants), and steric parameters (e.g., molar refractivity). For a series of ester derivatives of this compound (e.g., by varying the alcohol part of the ester), a QSAR model could be built. The model would take the form of a mathematical equation linking the calculated descriptors to the experimentally measured activity (e.g., IC50 values). researchgate.net Such models are valuable for predicting the activity of unsynthesized compounds, thereby saving time and resources in drug discovery.
Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and properties of molecules. For this compound, DFT calculations can provide deep insights into its reactivity, spectral properties, and thermodynamic stability. researchgate.net
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. mdpi.com DFT studies on related dihydroxybenzoic acid derivatives have been used to understand their proton transfer properties and photophysics. chemrxiv.orgchemrxiv.org These calculations can also predict vibrational frequencies (IR spectra) and electronic transitions (UV-Vis spectra), which can be compared with experimental data to validate the computational model. nih.gov
Table 2: Predicted Electronic Properties from DFT Calculations
This table presents hypothetical but representative DFT data for this compound, based on values for similar phenolic esters.
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 to -7.0 eV | Relates to electron-donating ability (antioxidant potential) |
| LUMO Energy | -1.0 to -1.5 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 5.0 to 6.0 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 3.0 to 4.0 Debye | Influences solubility and intermolecular interactions |
Prediction of Molecular Descriptors Relevant to Biological Interactions
Molecular descriptors are numerical values that characterize the properties of a molecule. They are fundamental to QSAR and are used to predict a compound's pharmacokinetic and pharmacodynamic behavior. For this compound, a wide range of descriptors can be calculated to predict its biological interactions.
These descriptors fall into several categories:
Constitutional Descriptors: Molecular weight, number of atoms, number of rings.
Topological Descriptors: Indices that describe the connectivity of atoms in the molecule.
Physicochemical Descriptors: Log P (octanol-water partition coefficient), molar refractivity (MR), and polar surface area (PSA). Log P is a crucial measure of lipophilicity, which affects membrane permeability and absorption. nih.gov
Electronic Descriptors: Dipole moment, HOMO/LUMO energies, and partial charges on atoms. These are critical for understanding electrostatic and orbital interactions with biological targets. nih.gov
Quantum Chemical Descriptors: Total energy, heat of formation, and ionization potential.
The esterification of the hydroxyl groups of protocatechuic acid to form this compound significantly increases its lipophilicity (higher Log P) and molecular weight. acs.org These changes are expected to influence its absorption, distribution, metabolism, and excretion (ADME) properties, which can be modeled using these calculated descriptors.
Analytical Characterization Methodologies for Academic Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for elucidating the molecular structure of "3,4-Bis[(ethoxycarbonyl)oxy]benzoic acid" by providing detailed information about its atomic and molecular composition.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the ethyl groups of the ethoxycarbonyl substituents. The aromatic protons on the benzene (B151609) ring would appear in the downfield region, typically between 7.0 and 8.5 ppm, with their specific shifts and coupling patterns determined by their positions relative to the carboxylic acid and the two ethoxycarbonyloxy groups. The ethyl groups would each give rise to a quartet and a triplet. The methylene (B1212753) protons (-CH₂-) adjacent to the oxygen atom would appear as a quartet, likely in the range of 4.2-4.4 ppm, due to coupling with the neighboring methyl protons. The methyl protons (-CH₃) would appear as a triplet further upfield, around 1.2-1.4 ppm. The acidic proton of the carboxylic acid group would be observed as a broad singlet at a very downfield position, typically above 10 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide complementary information, with distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal, expected in the range of 165-175 ppm. The carbonyl carbons of the two ethoxycarbonyl groups would also appear in the downfield region, typically between 150 and 160 ppm. The aromatic carbons would resonate in the range of 110-150 ppm, with the carbons attached to the oxygen atoms appearing at the lower end of this range. The methylene carbons of the ethyl groups are expected around 60-65 ppm, while the methyl carbons would be the most upfield signals, appearing around 14-16 ppm.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | >10 (broad singlet) | 165-175 |
| Aromatic (C-H) | 7.0-8.5 (multiplets) | 110-150 |
| Ethoxycarbonyl (-O-CH₂-CH₃) | 4.2-4.4 (quartet) | 60-65 |
| Ethoxycarbonyl (-O-CH₂-CH₃) | 1.2-1.4 (triplet) | 14-16 |
| Ethoxycarbonyl (-C=O) | - | 150-160 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "this compound" would exhibit characteristic absorption bands for the carboxylic acid and the carbonate functional groups. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid, which is often broadened by hydrogen bonding. The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp peak around 1700-1720 cm⁻¹. The two ethoxycarbonyl groups would each show a strong C=O stretching absorption at a higher frequency, typically in the range of 1760-1780 cm⁻¹, which is characteristic of carbonate esters. Additionally, C-O stretching vibrations for both the carboxylic acid and the carbonate groups would be observed in the fingerprint region, between 1000 and 1300 cm⁻¹.
Interactive Data Table: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |
| Carboxylic Acid | C=O stretch | 1700-1720 |
| Ethoxycarbonyl | C=O stretch | 1760-1780 |
| Carboxylic Acid/Ethoxycarbonyl | C-O stretch | 1000-1300 |
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition and exact mass of a molecule with high precision. For "this compound" (molecular formula C₁₃H₁₄O₈), HRMS would provide a highly accurate mass measurement of the molecular ion, confirming its elemental formula. This technique is also invaluable for identifying fragment ions, which can provide further structural information. Common fragmentation patterns would likely involve the loss of the ethoxycarbonyl groups, the carboxylic acid group, or parts of the ethyl chains.
Chromatographic Separations for Purity and Compound Isolation
Chromatographic techniques are essential for assessing the purity of a synthesized compound and for its isolation from reaction mixtures.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. For "this compound," a reversed-phase HPLC method, likely using a C18 column, would be suitable. The mobile phase would typically consist of a mixture of an aqueous solution with an organic solvent, such as acetonitrile (B52724) or methanol, often with a small amount of acid (like formic acid or acetic acid) to ensure the carboxylic acid group remains protonated. The compound would be detected using a UV detector, as the benzene ring and carbonyl groups are chromophores that absorb UV light, typically around 254 nm. The retention time of the compound would be a characteristic feature under specific chromatographic conditions, and the peak area would be proportional to its concentration, allowing for purity assessment.
Future Research Directions and Translational Perspectives
Development of Novel Therapeutic Scaffolds Based on the Benzoic Acid Core
The benzoic acid framework is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The unique structure of 3,4-Bis[(ethoxycarbonyl)oxy]benzoic acid offers a versatile platform for the development of new drug candidates with diverse pharmacological activities.
Future research efforts are anticipated to concentrate on modifying this core scaffold to target a variety of diseases. The ester linkages of the ethoxycarbonyl groups are susceptible to hydrolysis by esterase enzymes in the body, which would release the active protocatechuic acid. This controlled-release mechanism is a key area of interest for designing targeted drug delivery systems.
The development of novel therapeutic scaffolds based on this benzoic acid core could lead to new treatments for a range of conditions. Benzoic acid derivatives have shown potential in areas such as antiviral and anti-inflammatory therapies. nih.govnih.govresearchgate.net For instance, new serinol-derived benzoic acid esters have been identified as potential inhibitors of human adenovirus (HAdV) infections. nih.gov Furthermore, 3-sulfonamido benzoic acid derivatives are being investigated as antagonists for the P2Y14 receptor, a potential target for inflammatory diseases like acute lung injury. nih.govresearchgate.net
Table 1: Potential Therapeutic Applications of Benzoic Acid Scaffolds
| Therapeutic Area | Potential Mechanism of Action | Key Research Findings |
| Antiviral | Inhibition of viral replication processes. nih.gov | Serinol-derived benzoic acid esters inhibit HAdV infection at low micromolar concentrations. nih.gov |
| Anti-inflammatory | Antagonism of inflammatory receptors. nih.govresearchgate.net | 3-sulfonamido benzoic acid derivatives show potent P2Y14R antagonistic activity. nih.govresearchgate.net |
| Anticancer | Induction of apoptosis and inhibition of tumor growth. | Protocatechuic acid, the parent compound, has demonstrated pro-apoptotic effects in leukemia cells. wikipedia.org |
Exploration of the Compound's Role as a Chemical Probe for Biological Systems
Chemical probes are essential tools for dissecting complex biological pathways. The structure of this compound makes it a candidate for development into a chemical probe to investigate the roles of catechol-containing molecules in biological systems.
Upon cellular uptake and subsequent hydrolysis of the ethoxycarbonyl groups, the compound releases protocatechuic acid. This process can be exploited to study the intracellular activity of esterases and to investigate the biological effects of a sudden increase in intracellular protocatechuic acid concentration.
Further research could involve the synthesis of analogs of this compound that are tagged with fluorescent or radioactive labels. These tagged molecules would enable researchers to visualize the compound's distribution within cells and tissues, providing valuable insights into its mechanism of action and metabolic fate. This approach could also aid in the identification of novel protein targets of protocatechuic acid and its derivatives.
Innovation in Sustainable Synthetic Pathways for Benzoic Acid Derivatives
The increasing demand for environmentally friendly chemical processes has spurred research into sustainable methods for synthesizing valuable compounds. The development of green synthetic routes for this compound and other benzoic acid derivatives is a key area of future research.
One promising approach involves the use of renewable starting materials. Protocatechuic acid, the precursor to this compound, can be derived from lignin, a major component of plant biomass. rsc.org Developing efficient methods to convert lignin-derived aromatic compounds into valuable chemicals like protocatechuic acid is a significant step towards a more sustainable chemical industry. rsc.org Fungal cell factories, such as Aspergillus niger, are also being engineered to produce protocatechuic acid from various aromatic compounds found in plants. nih.govnih.gov
The synthesis of this compound from protocatechuic acid involves an esterification reaction. Future research will likely focus on developing catalytic systems that are more environmentally benign than traditional methods, which often rely on stoichiometric reagents and harsh reaction conditions. The use of solid acid catalysts or enzymatic approaches could offer greener alternatives.
Applications in Materials Science and Supramolecular Chemistry
The field of materials science is continually seeking new building blocks for the creation of functional materials with novel properties. The rigid aromatic core and the flexible ethoxycarbonyl groups of this compound make it an interesting candidate for applications in polymer chemistry and supramolecular assembly.
The trifunctional nature of the related compound, 3,4-bis(methoxycarbonyl)benzoic acid, suggests its potential use as a monomer for creating branched or cross-linked polymers. Similarly, this compound could be explored as a monomer in the synthesis of polyesters and other polymers. The presence of the carboxylic acid and the two ester functionalities allows for a variety of polymerization strategies.
In the realm of supramolecular chemistry, the benzoic acid moiety can participate in hydrogen bonding interactions, leading to the formation of well-ordered, self-assembled structures. The interplay between the hydrogen-bonding capabilities of the carboxylic acid and the potential for other intermolecular interactions involving the ethoxycarbonyl groups could be harnessed to create novel supramolecular architectures, such as liquid crystals or functional gels. The parent compound, protocatechuic acid, is already recognized as a chemical building block for polymers and plastics. nih.govnih.gov
Q & A
Q. What experimental controls are essential when studying the compound’s compatibility with metal catalysts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
